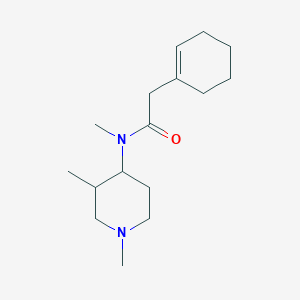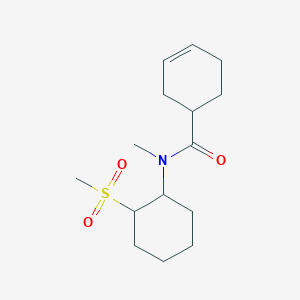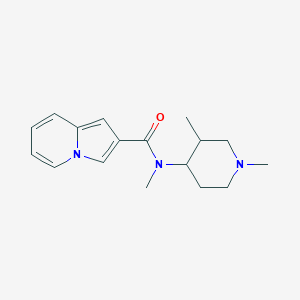
2-(cyclohexen-1-yl)-N-(1,3-dimethylpiperidin-4-yl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclohexen-1-yl)-N-(1,3-dimethylpiperidin-4-yl)-N-methylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of amide that has a complex molecular structure consisting of cyclohexene, piperidine, and methyl groups. It is also known by its chemical name, C17H30N2O, and is commonly referred to as CHDPMA.
作用机制
The mechanism of action of 2-(cyclohexen-1-yl)-N-(1,3-dimethylpiperidin-4-yl)-N-methylacetamide is not fully understood. However, it is believed that this compound may work by inhibiting the activity of certain enzymes or proteins in the body, which can lead to the suppression of disease progression.
Biochemical and Physiological Effects
Studies have shown that this compound can have several biochemical and physiological effects on the body. For example, this compound has been shown to have anti-inflammatory and analgesic effects, which can be beneficial in the treatment of various conditions.
实验室实验的优点和局限性
One of the main advantages of using 2-(cyclohexen-1-yl)-N-(1,3-dimethylpiperidin-4-yl)-N-methylacetamide in lab experiments is its potential to be used as a drug candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex molecular structure, which can make it difficult to synthesize and study.
未来方向
There are several future directions that researchers can explore with regards to 2-(cyclohexen-1-yl)-N-(1,3-dimethylpiperidin-4-yl)-N-methylacetamide. One of the most significant areas of research is in the development of new drug candidates for the treatment of various diseases. Additionally, researchers can explore the potential of this compound in other fields, such as materials science and nanotechnology. Finally, researchers can also investigate the potential of this compound as a tool for studying biological processes and mechanisms in the body.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential in various fields, including medicinal chemistry and materials science. While the synthesis of this compound is complex, its potential applications make it a valuable tool for scientific research. Future research in this area can lead to the development of new drug candidates and a better understanding of biological processes in the body.
合成方法
The synthesis of 2-(cyclohexen-1-yl)-N-(1,3-dimethylpiperidin-4-yl)-N-methylacetamide is a complex process that involves several steps. One of the most common methods of synthesizing this compound is through a reaction between cyclohexene, N-methyl-4-piperidone, and N,N-dimethylacetamide. This reaction is typically carried out in the presence of a catalyst such as palladium on carbon.
科学研究应用
The potential applications of 2-(cyclohexen-1-yl)-N-(1,3-dimethylpiperidin-4-yl)-N-methylacetamide in scientific research are vast. One of the most significant applications is in the field of medicinal chemistry. Researchers are exploring the potential of this compound as a drug candidate for the treatment of various diseases, including cancer and neurological disorders.
属性
IUPAC Name |
2-(cyclohexen-1-yl)-N-(1,3-dimethylpiperidin-4-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-13-12-17(2)10-9-15(13)18(3)16(19)11-14-7-5-4-6-8-14/h7,13,15H,4-6,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQINMAFRBSYHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N(C)C(=O)CC2=CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2-methylpyrazol-3-yl)methanone](/img/structure/B7592572.png)
![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)





![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7592646.png)
![3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile](/img/structure/B7592648.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2-thiophen-2-ylpropan-1-one](/img/structure/B7592665.png)

